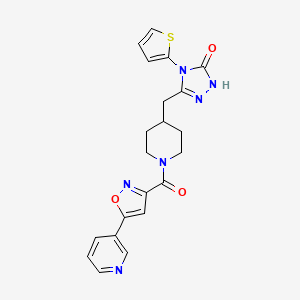
1-(But-3-yn-1-yl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-yn-1-yl)-3-phenethylurea is an organic compound that features a urea functional group attached to a but-3-yn-1-yl and a phenethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-yn-1-yl)-3-phenethylurea typically involves the reaction of but-3-yn-1-amine with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(But-3-yn-1-yl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, where nucleophiles such as amines or thiols can replace the phenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with alkyne converted to alkene or alkane.
Substitution: Urea derivatives with different substituents replacing the phenethyl group.
Applications De Recherche Scientifique
1-(But-3-yn-1-yl)-3-phenethylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that modifications to the urea group can enhance its biological activity.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets. Research is ongoing to determine its efficacy and safety in medical applications.
Industry: Utilized in the development of new materials and chemical processes. Its reactivity and stability make it a valuable compound in industrial applications.
Mécanisme D'action
The mechanism of action of 1-(But-3-yn-1-yl)-3-phenethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the alkyne group allows for the formation of covalent bonds with target molecules, enhancing its potency and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(But-3-yn-1-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a phenethyl group.
1-(But-3-yn-1-yl)-3-benzylurea: Contains a benzyl group instead of a phenethyl group.
1-(But-3-yn-1-yl)-3-cyclohexylurea: Features a cyclohexyl group in place of the phenethyl group.
Uniqueness
1-(But-3-yn-1-yl)-3-phenethylurea is unique due to the presence of both the but-3-yn-1-yl and phenethyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The alkyne group provides a reactive site for further functionalization, while the phenethyl group enhances its interaction with biological targets.
Propriétés
IUPAC Name |
1-but-3-ynyl-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-10-14-13(16)15-11-9-12-7-5-4-6-8-12/h1,4-8H,3,9-11H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKSGSSIMDVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-nitrobenzamide](/img/structure/B2962529.png)
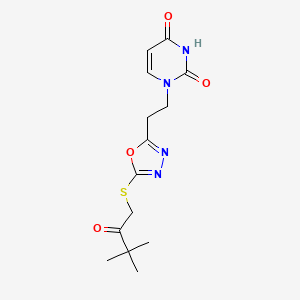
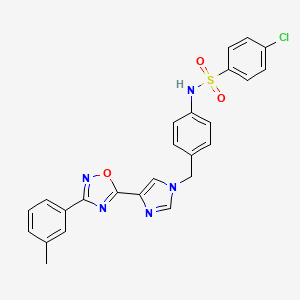
![4-[(3-Bromobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2962534.png)
![3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2962535.png)
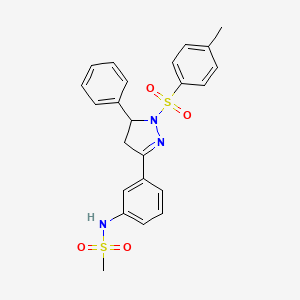
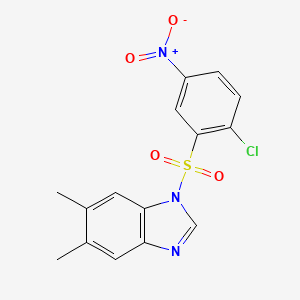
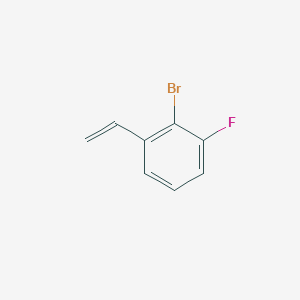
![5-Methyl-4-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2962540.png)

